

Kmeriol: A Technical Guide on Physicochemical Properties and Biological Activities

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **Kmeriol**

Cat. No.: **B1673673**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Kmeriol is a naturally occurring phenylpropanol first isolated from the plant *Kmeria duperreana*.^{[1][2]} Initial studies have revealed its potential as a bioactive compound, exhibiting both cytotoxic and antimicrobial properties. This technical guide provides a comprehensive overview of the known physical and chemical properties of **Kmeriol**, alongside available information on its biological activities and the methodologies used for its study. This document is intended to serve as a foundational resource for researchers interested in the further investigation and potential development of **Kmeriol** as a therapeutic agent.

Physicochemical Properties

To date, a complete experimental characterization of the physical and chemical properties of **Kmeriol** is not available in the public domain. The following tables summarize the known and predicted data for this compound.

Identification and Chemical Structure

Property	Value	Source
Chemical Name	Kmeriol	[1] [2]
CAS Number	54306-10-4	
Molecular Formula	C ₁₂ H ₁₈ O ₅	
Molecular Weight	242.27 g/mol	
Canonical SMILES	COCl=CC(=CC(=C1OC)OC)C C(CO)O	
Physical Description	Solid	

Predicted Physicochemical Data

The following data are based on computational predictions and have not been experimentally verified. These values should be used as estimations for experimental design.

Property	Predicted Value
Boiling Point	408.1 ± 40.0 °C
Density	1.175 ± 0.06 g/cm ³
pKa	13.98 ± 0.20

Note: Experimental data for melting point, solubility in various solvents, and stability under different conditions (e.g., pH, temperature, light) are currently unavailable in the scientific literature. Further experimental investigation is required to determine these critical parameters.

Biological Activities

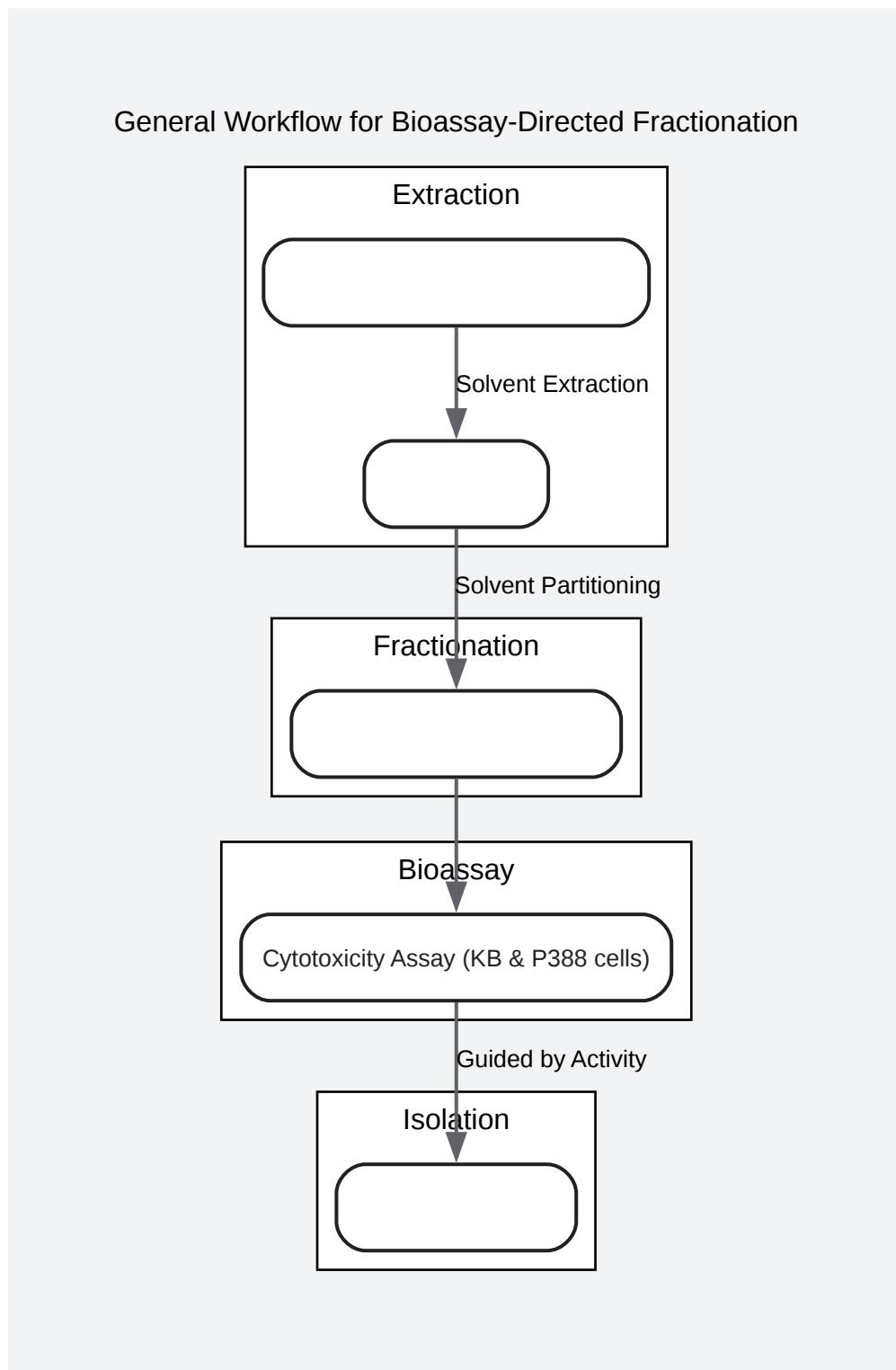
Kmeriol has demonstrated notable biological activity in preliminary studies, specifically in the areas of cytotoxicity and antimicrobial efficacy.

Cytotoxic Activity

Kmeriol has been shown to exhibit cytotoxic activity against human mouth epidermal carcinoma (KB) and murine leukemia (P388) tumor cell lines.[1][2] This suggests a potential for **Kmeriol** as a lead compound in the development of novel anticancer agents.

Antimicrobial Activity

In addition to its cytotoxic effects, **Kmeriol** is also recognized for its antimicrobial properties against pathogenic bacteria. This dual activity profile makes it an interesting candidate for further research into new classes of antimicrobial drugs.

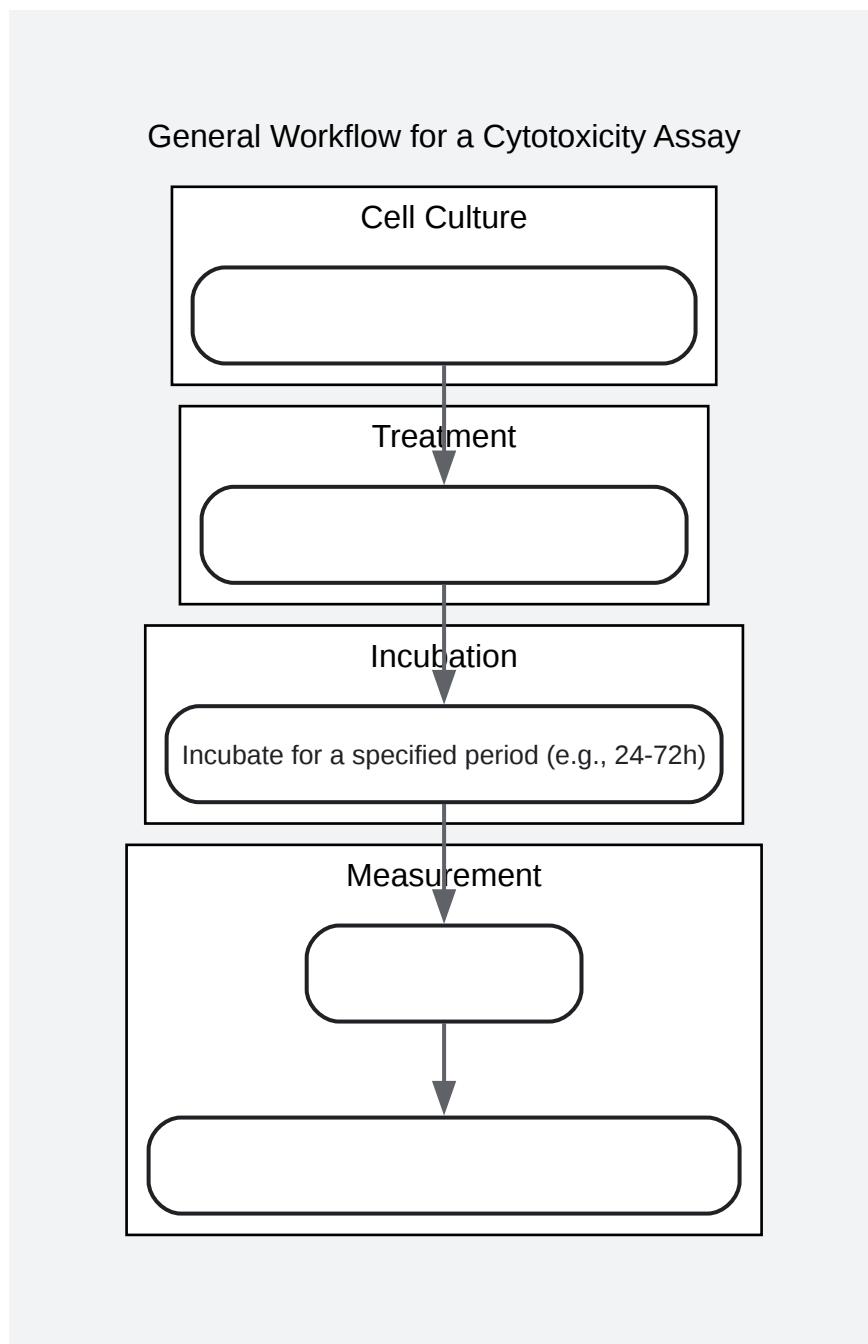

Experimental Methodologies

Detailed experimental protocols for the isolation and biological evaluation of **Kmeriol** are not extensively published. The following sections outline the general methods that have been cited.

Isolation of Kmeriol

Kmeriol was first isolated from a chloroform-soluble fraction of a crude extract of *Kmeria duperreana*.[1][2] The isolation process was guided by bioassays to identify the active cytotoxic fractions, a technique known as bioassay-directed fractionation.

A generalized workflow for such a process is depicted below.


[Click to download full resolution via product page](#)

Caption: Bioassay-directed fractionation workflow for isolating **Kmeriol**.

Cytotoxicity Assay

The cytotoxic activity of **Kmeriol** was evaluated using the KB and P388 cell lines.[1][2] While the specific details of the protocol used for **Kmeriol** are not available, a standard MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is commonly employed for such evaluations.

A general workflow for a cytotoxicity assay is presented below.

[Click to download full resolution via product page](#)

Caption: General workflow of a cell-based cytotoxicity assay.

Antimicrobial Assay

Information regarding the specific protocols used to determine the antimicrobial activity of **Kmeriol**, including the strains of pathogenic bacteria tested and the methodology (e.g., broth microdilution, disk diffusion), is not currently available in the literature.

Signaling Pathways

At present, there is no published research detailing the specific signaling pathways through which **Kmeriol** exerts its cytotoxic or antimicrobial effects. Identifying the molecular targets and mechanisms of action of **Kmeriol** is a critical area for future research to understand its therapeutic potential fully.

Conclusion and Future Directions

Kmeriol is a promising natural product with demonstrated cytotoxic and antimicrobial activities. However, a significant gap exists in the comprehensive characterization of its physical, chemical, and biological properties. Future research should prioritize:

- Experimental determination of key physicochemical properties: Melting point, solubility, and stability are fundamental parameters required for formulation and development.
- Elucidation of the mechanism of action: Investigating the specific signaling pathways and molecular targets of **Kmeriol** will be crucial to understanding its biological effects.
- Detailed spectroscopic analysis: While the structure of **Kmeriol** was established through spectroscopic analysis, the publication of detailed spectral data (e.g., $^1\text{H-NMR}$, $^{13}\text{C-NMR}$, MS, IR) would be invaluable for the scientific community.
- In-depth antimicrobial studies: A thorough evaluation of **Kmeriol**'s antimicrobial spectrum and mechanism of action is warranted.

A more complete understanding of these aspects will be essential for advancing **Kmeriol** through the drug discovery and development pipeline.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Kmeriol and other aromatic constituents of Kmeria duperreana - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Kmeriol and Other Aromatic Constituents of Kmeria Duperreana | Semantic Scholar [semanticscholar.org]
- To cite this document: BenchChem. [Kmeriol: A Technical Guide on Physicochemical Properties and Biological Activities]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1673673#kmeriol-physical-and-chemical-properties>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com

